N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide

Positional isomerism Tetrahydroquinoline SAR Receptor modulation

N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide is a synthetic small molecule belonging to the N-sulfonylated tetrahydroquinoline class, a chemotype investigated for modulation of nuclear receptors such as RORγ and transcription factors including STAT3. The compound features a tetrahydroquinoline core bearing a propane-1-sulfonyl group at the N1 position and a thiophene-2-carboxamide moiety at the 7-position, with molecular formula C17H20N2O3S2 and molecular weight 364.5 g/mol.

Molecular Formula C17H20N2O3S2
Molecular Weight 364.5 g/mol
CAS No. 946299-49-6
Cat. No. B6571363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide
CAS946299-49-6
Molecular FormulaC17H20N2O3S2
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CS3
InChIInChI=1S/C17H20N2O3S2/c1-2-11-24(21,22)19-9-3-5-13-7-8-14(12-15(13)19)18-17(20)16-6-4-10-23-16/h4,6-8,10,12H,2-3,5,9,11H2,1H3,(H,18,20)
InChIKeyWGOMHBWNZBSJOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide (CAS 946299-49-6): Structural Overview and Procurement Context


N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide is a synthetic small molecule belonging to the N-sulfonylated tetrahydroquinoline class, a chemotype investigated for modulation of nuclear receptors such as RORγ and transcription factors including STAT3 [1]. The compound features a tetrahydroquinoline core bearing a propane-1-sulfonyl group at the N1 position and a thiophene-2-carboxamide moiety at the 7-position, with molecular formula C17H20N2O3S2 and molecular weight 364.5 g/mol. Its structural architecture places it within a series of sulfonamide-tetrahydroquinoline hybrids that have attracted attention in medicinal chemistry for their potential in inflammatory and oncology indications [2].

Why Close Analogs of N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide Cannot Be Assumed Interchangeable


Within the N-sulfonylated tetrahydroquinoline series, minor structural variations produce divergent biological profiles. The position of the carboxamide substituent on the tetrahydroquinoline ring (6-yl vs. 7-yl), the nature of the N1-sulfonyl group (alkyl vs. aryl; propane vs. ethane vs. thiophene), and the heterocycle attached via the amide bond (thiophene vs. furan vs. phenyl) each modulate target engagement, selectivity, and physicochemical properties. Published SAR on related 6-thiophenehydroquinoline antiprogestins demonstrates that positional isomerism alone can determine whether a compound functions as an agonist or antagonist [1]. Consequently, procurement specifications must distinguish the exact isomer and sulfonyl variant, as generic substitution risks introducing compounds with untested or opposing biological activity [2].

Quantitative Differentiation Evidence for N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide Versus Closest Analogs


Positional Isomerism: 7-yl vs. 6-yl Carboxamide Substitution and Biological Activity Divergence

The target compound bears the thiophene-2-carboxamide at the 7-position of the tetrahydroquinoline ring, whereas its closest positional isomer, N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide (CAS 946383-44-4), places the identical substituent at the 6-position. In the structurally related 6-thiophenehydroquinoline series, a 6-thiophene substitution pattern produced potent nonsteroidal progesterone receptor antagonists, while alternative substitution patterns yielded different pharmacological profiles [1]. Although direct quantitative activity data for both 6-yl and 7-yl isomers are not publicly available in peer-reviewed literature, the precedent established by Zhi et al. demonstrates that the position of the thiophene-carboxamide substituent is a critical determinant of target interaction and functional activity [1].

Positional isomerism Tetrahydroquinoline SAR Receptor modulation

N1-Sulfonyl Chain Length: Propane-1-sulfonyl vs. Ethanesulfonyl and Impact on Lipophilicity

The target compound incorporates an N1-propane-1-sulfonyl group, whereas the analog N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide features a shorter ethanesulfonyl chain. In sulfonamide-containing tetrahydroquinoline series, extending the alkyl chain on the sulfonyl group from methyl to ethyl to propyl incrementally increases calculated logP and modulates metabolic stability [1]. The propane-1-sulfonyl group introduces greater lipophilicity compared to ethanesulfonyl, which can influence membrane permeability, plasma protein binding, and in vivo pharmacokinetic behavior [1]. The N-sulfonylated tetrahydroquinoline patent literature explicitly encompasses alkyl sulfonyl chain length as a variable for tuning both potency and drug-like properties [2].

Sulfonamide SAR Lipophilicity modulation Metabolic stability

N1-Sulfonyl Type: Alkyl (Propane-1-sulfonyl) vs. Aryl (Benzenesulfonyl) Electronic and Steric Differentiation

The target compound's N1-propane-1-sulfonyl group is an alkyl sulfonamide, contrasting with the aryl sulfonamide analog N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide (CAS 1005299-36-4). Alkyl sulfonamides are generally more electron-rich and flexible than aryl sulfonamides, which can affect hydrogen-bonding geometry with target proteins and conformational preferences of the tetrahydroquinoline ring system [1]. The N-sulfonylated tetrahydroquinoline patent family discloses that aryl sulfonyl variants (including substituted benzenesulfonyl and heteroaryl sulfonyl) exhibit distinct RORγ inhibitory potencies compared to alkyl sulfonyl counterparts, with the sulfonyl group serving as a key pharmacophoric element [1].

Sulfonamide electronics Steric effects Target selectivity

Linkage Chemistry at N1 Position: Sulfonamide vs. Carboxamide/Acyl and Implications for Target Interaction

The target compound contains an N1-sulfonamide linkage (propane-1-sulfonyl), whereas the analog N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide employs an N1-carboxamide (propanoyl) group. Sulfonamides possess distinct hydrogen-bond acceptor/donor geometry and electronic character compared to carboxamides, with the sulfonyl group offering two hydrogen-bond acceptor oxygens in a tetrahedral geometry versus the planar amide [1]. This difference is known to influence target residence time and metabolic susceptibility, as sulfonamides are generally more resistant to hydrolytic cleavage than amides [2]. In the broader tetrahydroquinoline chemotype, N1-sulfonylation versus N1-acylation has been shown to produce compounds with different nuclear receptor modulation profiles [1].

Sulfonamide vs. carboxamide Hydrogen bonding Metabolic stability

Recommended Application Scenarios for N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide Based on Available Evidence


Nuclear Receptor RORγ Inhibitor Screening and SAR Expansion

This compound is structurally aligned with the N-sulfonylated tetrahydroquinoline chemotype claimed in patent US20140088094A1 for RORγ inhibition [1]. It is suitable as a tool compound or reference standard in RORγ biochemical and cell-based assays, particularly for exploring the SAR around alkyl sulfonyl chain length at the N1 position and 7-yl carboxamide substitution. Researchers should cross-reference assay results against the 6-yl positional isomer (CAS 946383-44-4) and the benzenesulfonyl analog (CAS 1005299-36-4) to establish position- and sulfonyl-type-dependent activity trends [1].

STAT3 Pathway Modulation Studies in Inflammatory Disease Models

Given the demonstrated activity of structurally related arylsulphonamidyl thiophene amides as STAT3 inhibitors with selectivity over STAT1 , this compound may be evaluated in IL-6/STAT3 signaling assays in HeLa or MDA-MB-231 cells. Its propane-1-sulfonyl group differentiates it from the known STAT3 Inhibitor XVI (which contains a pyrrolidine sulfonyl moiety), potentially offering distinct physicochemical and selectivity properties . Direct comparative testing against STAT3 Inhibitor XVI (EC50 = 15 µM in IL-6-induced STAT3 luciferase reporter assay) is recommended to benchmark activity .

Physicochemical and Metabolic Stability Profiling of Sulfonamide-Tetrahydroquinoline Hybrids

This compound serves as a representative alkyl sulfonamide-tetrahydroquinoline hybrid for comparative ADME profiling. Its propane-1-sulfonyl group enables head-to-head assessment of lipophilicity, aqueous solubility, microsomal stability, and permeability against the ethanesulfonyl and benzenesulfonyl analogs [1][2]. Such profiling is essential for laboratories building structure-property relationship (SPR) datasets to guide lead optimization in the N-sulfonylated tetrahydroquinoline series [2].

Positional Isomer Selectivity Profiling in Target Engagement Assays

The 7-yl carboxamide substitution pattern of this compound provides a critical comparator for the 6-yl isomer series that has demonstrated antiprogestin activity [2]. Parallel testing of both positional isomers in target engagement panels (nuclear receptors, kinases) can reveal position-dependent selectivity fingerprints, informing the design of isotype-selective chemical probes. This application leverages the well-documented precedent that positional isomerism in tetrahydroquinoline carboxamides profoundly affects biological activity [2].

Quote Request

Request a Quote for N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.